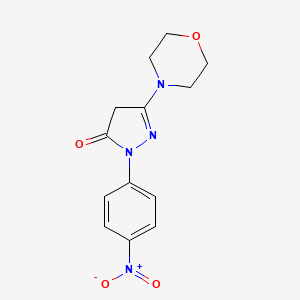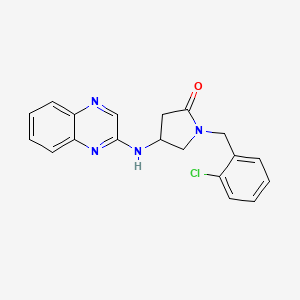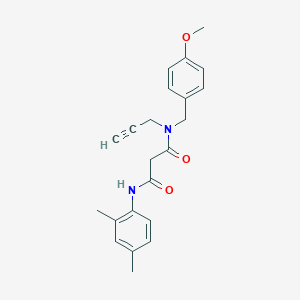![molecular formula C15H16N4O3 B5416896 4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)
4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and is a member of the pyridazinone family. The synthesis of DPA-714 is a complex process that involves several steps.
作用機序
The mechanism of action of DPA-714 involves binding to the TSPO. The binding of DPA-714 to TSPO results in the modulation of the immune response, which can aid in the treatment of various neurological disorders. The binding of DPA-714 to TSPO also results in the inhibition of the production of reactive oxygen species, which can reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
DPA-714 has several biochemical and physiological effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. DPA-714 can also reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species. Additionally, DPA-714 can modulate the expression of various genes involved in the immune response and neuroinflammation.
実験室実験の利点と制限
The advantages of using DPA-714 in lab experiments include its high affinity for TSPO, its ability to cross the blood-brain barrier, and its potential applications in the diagnosis and treatment of various neurological disorders. The limitations of using DPA-714 in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions related to DPA-714. One potential direction is the development of new radioligands for imaging TSPO in the brain. Another potential direction is the investigation of the role of TSPO in various neurological disorders. Additionally, the development of new drugs that target TSPO could lead to the development of new treatments for these disorders.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. The synthesis of DPA-714 is a complex process that involves several steps. DPA-714 is mainly used as a radioligand for imaging TSPO in the brain. The mechanism of action of DPA-714 involves binding to TSPO and modulating the immune response. DPA-714 has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions related to DPA-714, including the development of new radioligands and the investigation of the role of TSPO in various neurological disorders.
合成法
The synthesis of DPA-714 involves several steps and is a complex process. The first step involves the reaction of 3,4-dimethyl-6-nitropyridazine with ethyl acetoacetate, which results in the formation of 3,4-dimethyl-6-oxo-1(6H)-pyridazine. The next step involves the reaction of 3,4-dimethyl-6-oxo-1(6H)-pyridazine with 4-aminobenzoyl chloride, which results in the formation of 4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide.
科学的研究の応用
DPA-714 has potential applications in various fields of scientific research. It is mainly used as a radioligand for imaging the translocator protein (TSPO) in the brain. TSPO is a protein that is expressed in various cells, including microglia, astrocytes, and peripheral immune cells. The expression of TSPO is increased in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Therefore, DPA-714 can be used to image the expression of TSPO in the brain, which can aid in the diagnosis and treatment of these disorders.
特性
IUPAC Name |
4-[[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9-7-14(21)19(18-10(9)2)8-13(20)17-12-5-3-11(4-6-12)15(16)22/h3-7H,8H2,1-2H3,(H2,16,22)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCICWVMJMPGITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)
![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)
![2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)

![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)

![3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5416881.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5416883.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)
